REACTION_CXSMILES
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[C:1](N1C=CN=C1)(N1C=CN=C1)=[S:2].[NH2:13][C:14]1[CH:19]=[CH:18][C:17]([N:20]=[CH:21][N:22]([CH3:24])[CH3:23])=[C:16]([C:25]#[N:26])[CH:15]=1.[NH2:27][C:28]([CH3:32])([CH3:31])[CH2:29][OH:30]>C1COCC1>[C:25]([C:16]1[CH:15]=[C:14]([NH:13][C:1]([NH:27][C:28]([CH3:32])([CH3:31])[CH2:29][OH:30])=[S:2])[CH:19]=[CH:18][C:17]=1[N:20]=[CH:21][N:22]([CH3:23])[CH3:24])#[N:26]
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Name
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|
Quantity
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211 g
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Type
|
reactant
|
Smiles
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C(=S)(N1C=NC=C1)N1C=NC=C1
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Name
|
|
Quantity
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1.5 L
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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|
Quantity
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201.6 g
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Type
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reactant
|
Smiles
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NC1=CC(=C(C=C1)N=CN(C)C)C#N
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Name
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Quantity
|
1.5 L
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Type
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solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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120 g
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Type
|
reactant
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Smiles
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NC(CO)(C)C
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Name
|
|
Quantity
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500 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
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-10 °C
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Type
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CUSTOM
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Details
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After stirring at −10° C. for 25 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After warming to room temperature
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Type
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STIRRING
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Details
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stirring for 16 hours
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Duration
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16 h
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Type
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WASH
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Details
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the mixture was washed with saturated sodium chloride (2×2 L)
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Type
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EXTRACTION
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Details
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The combined aqueous layers were extracted with MTBE (2 L) and ethyl acetate (4×1 L)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried over MgSO4
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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CUSTOM
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Details
|
The residue was crystallized with MTBE and ethyl acetate
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Reaction Time |
25 min |
Name
|
|
Type
|
product
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Smiles
|
C(#N)C=1C=C(C=CC1N=CN(C)C)NC(=S)NC(CO)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 116.9 g | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 34.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |